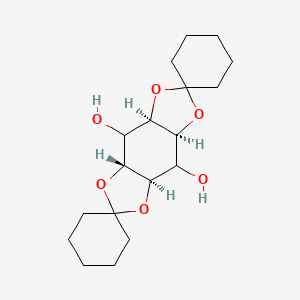
2-Chloro-ethanamine-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-ethanamine-d4 Hydrochloride is a deuterium-labeled compound with the molecular formula C2H3D4Cl2N and a molecular weight of 120.01 g/mol . It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 2-Chloro-ethanamine-d4 Hydrochloride typically involves the deuteration of 2-Chloro-ethanamine. The process includes the substitution of hydrogen atoms with deuterium atoms, resulting in a deuterium-labeled compound. The reaction conditions often require a deuterium source, such as heavy water (D2O), and a catalyst to facilitate the exchange of hydrogen with deuterium. Industrial production methods may involve large-scale deuteration processes under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Chloro-ethanamine-d4 Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form amines.
Hydrolysis: It can be hydrolyzed to produce deuterated ethanolamine.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-ethanamine-d4 Hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: It is used in metabolic studies to understand the pathways and interactions of deuterium-labeled compounds within biological systems.
Medicine: It aids in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials where isotopic labeling is required
Wirkmechanismus
The mechanism of action of 2-Chloro-ethanamine-d4 Hydrochloride involves its incorporation into biological systems where it can replace hydrogen atoms with deuterium. This substitution can affect the metabolic and pharmacokinetic profiles of compounds, leading to changes in their absorption, distribution, metabolism, and excretion (ADME) properties . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-ethanamine-d4 Hydrochloride is unique due to its deuterium labeling, which distinguishes it from non-labeled compounds like 2-Chloro-ethanamine. Similar compounds include:
2-Chloro-ethanamine: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
2-Chloroethylamine: Another related compound used in organic synthesis and chemical research
The uniqueness of this compound lies in its ability to provide insights into reaction mechanisms and metabolic pathways through isotopic labeling, which is not possible with non-labeled compounds.
Eigenschaften
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterioethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRREFWJTRBDRA-PBCJVBLFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one](/img/structure/B1146135.png)


